An In-depth Technical Guide on the Chemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3',4'-Dimethylbiphenyl-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental insights and clear data presentation.
Core Chemical Properties
3',4'-Dimethylbiphenyl-3-carbaldehyde, with the CAS number 343604-07-9, is a biphenyl derivative featuring methyl and aldehyde functional groups.[1][2][3][4][5] These substitutions are anticipated to influence its chemical reactivity and biological activity. A summary of its core chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 3',4'-Dimethylbiphenyl-3-carbaldehyde | [1][5] |
| Synonyms | 3-(3,4-Dimethylphenyl)benzaldehyde, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | [6] |
| CAS Number | 343604-07-9 | [1][4][5] |
| Molecular Formula | C₁₅H₁₄O | [1][2][4][5] |
| Molecular Weight | 210.27 g/mol | [1][2][5] |
| Physical State | Not definitively reported; likely a solid or liquid at room temperature | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and toluene, and insoluble in water.[7] |
Synthesis and Experimental Protocols
The synthesis of 3',4'-Dimethylbiphenyl-3-carbaldehyde can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions.[8] The proposed synthetic route involves the coupling of 3-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene.
Representative Suzuki-Miyaura Coupling Protocol
The following is a representative experimental protocol for the synthesis of 3',4'-Dimethylbiphenyl-3-carbaldehyde based on general Suzuki-Miyaura coupling procedures.[9]
Materials:
-
3-Formylphenylboronic acid
-
4-Bromo-1,2-dimethylbenzene
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃)
-
Phosphine ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., cesium fluoride, CsF)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylphenylboronic acid (1.5 equivalents), 4-bromo-1,2-dimethylbenzene (1 equivalent), cesium fluoride (10 equivalents), the phosphine ligand (0.1 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add anhydrous tetrahydrofuran to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3',4'-Dimethylbiphenyl-3-carbaldehyde.
Purification:
The crude product can be purified using silica gel column chromatography. The specific eluent system would need to be determined empirically but a mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3',4'-Dimethylbiphenyl-3-carbaldehyde.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is a valuable tool for its identification.[10] Key expected absorption bands for 3',4'-Dimethylbiphenyl-3-carbaldehyde are summarized in Table 2. The most prominent feature would be the strong carbonyl (C=O) stretching vibration.[11]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Aldehyde C-H | Stretch | 2700-2800 | Weak to Medium | [10] |
| Aromatic C-H | Stretch | > 3000 | Weak to Medium | [11] |
| Carbonyl C=O | Stretch | 1700-1720 | Strong | [10] |
| Aromatic C=C | Stretch | 1450-1600 | Medium | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group.[12] The aromatic protons will appear in the typical aromatic region, and their splitting patterns will depend on their substitution on the biphenyl rings. The two methyl groups on one of the phenyl rings will likely appear as singlets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The aromatic carbons will resonate in the mid-region of the spectrum, and the methyl carbons will appear in the upfield aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of 3',4'-Dimethylbiphenyl-3-carbaldehyde is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (210.27 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29).[13] Fragmentation of the biphenyl system may also be observed.
Potential Biological Activity and Applications in Drug Development
Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties.[14][15] The introduction of a carbaldehyde group can further enhance or modify these activities.
While no specific biological studies have been reported for 3',4'-Dimethylbiphenyl-3-carbaldehyde, its structural motifs suggest it could be a valuable scaffold for the development of novel therapeutic agents. The dimethylbiphenyl core is present in some anti-inflammatory agents, and the aldehyde functionality can participate in various chemical reactions, making it a useful intermediate for the synthesis of more complex molecules.[10] Further research is warranted to explore the biological potential of this compound.
Potential Drug Discovery Workflow
Caption: A potential workflow for evaluating the therapeutic potential.
Safety and Handling
Specific safety and handling information for 3',4'-Dimethylbiphenyl-3-carbaldehyde is not available. However, based on the data for the related compound 3,4-dimethylbenzaldehyde, it is advisable to handle this chemical with care in a well-ventilated area, avoiding contact with skin and eyes.[16][17] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[16] In case of contact, rinse the affected area with plenty of water.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound.
References
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- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylbenzaldehyde, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 3',4'-DIMETHYL-BIPHENYL-3-CARBALDEHYDE | CAS: 343604-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. ijsdr.org [ijsdr.org]
- 15. researchgate.net [researchgate.net]
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- 17. assets.thermofisher.com [assets.thermofisher.com]
